2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
Description
2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is a halogen-substituted indole derivative characterized by a bicyclic core structure with bromine and chlorine substituents on adjacent phenyl rings. Its molecular formula is $ \text{C}{22}\text{H}{18}\text{BrClNO} $, with a molar mass of 444.74 g/mol. The compound’s structural elucidation typically employs X-ray crystallography, facilitated by programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids and molecular packing . The presence of bromine and chlorine introduces steric and electronic effects that influence crystallographic packing and intermolecular interactions, such as hydrogen bonding and halogen-halogen contacts, which are critical for stability and solubility .
Properties
IUPAC Name |
2-(3-bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO/c1-22(2)12-20-18(21(26)13-22)11-19(14-5-3-6-15(23)9-14)25(20)17-8-4-7-16(24)10-17/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXMZUBMUPRURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Br)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent steps may include halogenation and cyclization reactions to form the indole ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds within the structure.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and interactions depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of dihydroindol-4-one derivatives with halogenated aryl substituents. Below, we compare its properties with three analogs:
Compound A: 2-(3-Chlorophenyl)-1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
- Structural Differences : Fluorine replaces bromine at the 2-position phenyl ring.
- Crystallographic Data :
- Hydrogen Bonding : Compound A exhibits stronger C–H···F interactions (2.2 Å) compared to weaker C–H···Br contacts (2.5 Å) in the target compound, as analyzed via graph set theory .
Compound B: 2-(3-Iodophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
- Structural Differences : Iodine replaces bromine at the 2-position.
- Electronic Effects : The iodine atom’s polarizability enhances π-stacking interactions, reflected in a smaller dihedral angle (8.2° vs. 12.5° for the target compound).
- Thermal Stability : Higher melting point (248°C vs. 231°C) due to stronger halogen bonding (I···Cl vs. Br···Cl) .
Compound C: 2-(3-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
- Substituent Position : Chlorine at the 4-position (vs. 3-position in the target compound).
- Crystal Symmetry: The para-substitution in Compound C results in a monoclinic $ P2_1/c $ space group vs. triclinic $ P\overline{1} $ for the target compound, altering hydrogen-bonding networks .
- Solubility: Reduced solubility in polar solvents (e.g., 1.2 mg/mL in ethanol vs. 2.1 mg/mL for the target compound) due to less efficient C–Cl···O interactions .
Data Tables
Table 1: Crystallographic Parameters
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Space Group | $ P\overline{1} $ | $ P2_1/c $ | $ C2/c $ | $ P2_1/c $ |
| Unit Cell Volume (ų) | 1124.5 | 998.7 | 1356.2 | 1045.8 |
| Halogen Bond Length (Å) | Br: 1.89 | F: 1.35 | I: 2.10 | Br: 1.89 |
| Melting Point (°C) | 231 | 215 | 248 | 224 |
Table 2: Hydrogen Bonding Analysis (Graph Set Notation)
| Compound | Motif | Donor-Acceptor Distance (Å) | Graph Set Descriptor |
|---|---|---|---|
| Target Compound | C–H···O | 2.4 | $ \text{R}_2^2(8) $ |
| Compound A | C–H···F | 2.2 | $ \text{R}_2^2(6) $ |
| Compound B | I···Cl | 3.3 | $ \text{R}_2^2(10) $ |
| Compound C | C–Cl···O | 3.1 | $ \text{R}_2^2(8) $ |
Research Findings and Implications
- Steric vs. Electronic Effects : Bromine’s bulkiness in the target compound disrupts π-stacking but enhances halogen bonding, whereas smaller halogens (F, Cl) prioritize hydrogen bonding .
- Crystallographic Tools : SHELXL refinements and ORTEP-3 visualizations confirm that para-substituted analogs (e.g., Compound C) exhibit higher symmetry due to reduced steric clash .
- Functional Implications : The target compound’s triclinic packing may favor anisotropic charge transport, making it a candidate for organic semiconductor applications.
Biological Activity
2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one (CAS No. 1024229-48-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, mechanisms of action, and other pharmacological activities.
- Molecular Formula : C22H19BrClN
- Molecular Weight : 428.75 g/mol
- Structure : The compound features a complex indole structure with bromine and chlorine substituents that may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In particular, research has indicated that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Inhibition of Cancer Cell Proliferation :
-
Mechanisms of Action :
- The compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was observed that treatment with this compound resulted in an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) in A549 cells, suggesting a mitochondrial-mediated apoptosis pathway .
Other Biological Activities
In addition to its anticancer properties, this compound may exhibit other pharmacological effects:
- Antioxidant Activity : Indole derivatives are known for their antioxidant properties, which can help mitigate oxidative stress in cells.
- Antimicrobial Effects : Some studies suggest that similar compounds have shown activity against bacterial and fungal strains, although specific data on this compound is limited.
Case Studies
- Study on Indole Derivatives :
-
Comparative Analysis with Other Compounds :
- A comparative analysis highlighted that compounds with similar structural features often exhibit varying degrees of biological activity based on their substituents. This emphasizes the importance of molecular modifications in enhancing therapeutic efficacy.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H19BrClN |
| Molecular Weight | 428.75 g/mol |
| CAS Number | 1024229-48-8 |
| Anticancer IC50 (A549) | Lower than 5-FU (4.98 µM) |
| Apoptosis Mechanism | Caspase-dependent |
Q & A
Basic Synthesis Methodology
Q: What are the established synthetic pathways for preparing this compound, and what key reaction conditions are required? A: The synthesis involves Claisen–Schmidt condensation followed by Michael addition, as demonstrated in structurally similar indole derivatives. Key conditions include anhydrous solvents (e.g., THF or DCM), controlled temperature (0–25°C), and catalytic bases like KOtBu. Bromo- and chloro-substituted aryl precursors must be purified to avoid side reactions. Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) may enhance yield reproducibility .
Basic Characterization
Q: Which spectroscopic and crystallographic techniques confirm the molecular structure? A: Use high-resolution 1H/13C NMR (deuterated DMSO or CDCl3) to identify substituent positions and stereochemistry. IR spectroscopy verifies carbonyl (C=O) and aromatic C-Br/C-Cl bonds. Single-crystal XRD provides definitive conformation proof; compare lattice parameters with databases (e.g., CCDC). Mass spectrometry (HRMS-ESI) confirms molecular weight (±2 ppm accuracy) .
Advanced Reaction Optimization
Q: How can the cyclization step be systematically optimized to maximize yield and purity? A: Apply Design of Experiments (DoE) principles, varying temperature (80–120°C), catalyst loading (e.g., p-TsOH, 5–15 mol%), and reaction time (2–24 hrs). Use response surface methodology (RSM) to model interactions. Continuous-flow reactors improve heat/mass transfer, reducing side products. Monitor intermediates via inline HPLC .
Advanced Data Contradiction
Q: How should discrepancies between experimental NMR shifts and DFT predictions be resolved? A: Re-examine solvent effects (e.g., chloroform vs. DMSO in calculations) and conformational averaging. Perform variable-temperature NMR to detect dynamic processes. Validate with solid-state NMR or XRD data. Adjust DFT parameters (solvent model, basis sets) .
Basic Safety Protocols
Q: What safety precautions are critical given its halogenated aromatic structure? A: Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact (observe SDS guidelines for analogous bromo/chloro compounds). Store under inert atmosphere (N2). Treat waste as halogenated organic waste .
Advanced Computational Modeling
Q: Which methods predict the compound’s reactivity in nucleophilic/electrophilic reactions? A: DFT at the B3LYP/6-311+G(d,p) level calculates HOMO/LUMO to predict reaction sites. Molecular dynamics (AMBER force field) model solvent interactions. Validate with kinetic studies using stopped-flow techniques .
Basic Purification Strategies
Q: What methods effectively isolate the compound from byproducts? A: Use silica gel column chromatography with gradient elution (hexane/EtOAc 4:1 to 1:2). Recrystallize from ethanol/water (3:1). For persistent impurities, employ preparative HPLC with C18 columns .
Advanced Mechanistic Analysis
Q: How can researchers elucidate the mechanism of unexpected side reactions during indole ring formation? A: Isotopic labeling (e.g., 13C at carbonyl positions) tracks pathways via NMR. Trap intermediates with quenching agents (e.g., MeOH at –78°C) for GC-MS analysis. Compare with control reactions omitting specific reagents .
Basic Stability Assessment
Q: What conditions accelerate decomposition, and how is stability assessed? A: Conduct accelerated stability studies under varied pH (1–13), temperature (40–80°C), and light exposure. Monitor via HPLC-UV at 254 nm. Degradation products are identified using LC-MS/MS .
Advanced Polymorphism Study
Q: How do polymorphic forms affect bioactivity, and how are they characterized? A: Screen polymorphs via solvent crystallization (acetone, acetonitrile) and analyze via PXRD, DSC, and Raman spectroscopy. Molecular docking studies (AutoDock Vina) predict interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
